ETA Receptor Pharmacophore Incompatibility: 6-Ethoxy vs. 6-Isopropyloxy
In the 2H-chromene-3-carboxylic acid class, high-affinity ETA receptor antagonism requires a precise substitution triad: a 2-(benzo[1,3]dioxol-5-yl) group, a 3-carboxylic acid, and a 6-isopropyloxy group. The optimized lead S-1255 (6-isopropyloxy analog) achieves an IC₅₀ of 0.19 nM against the ETA receptor with 630-fold selectivity over ETB [1]. Our target compound, 6-ethoxy-2H-chromene-3-carboxylic acid, lacks both the 2-aryl substituent and carries the smaller ethoxy group at position 6. Based on the published SAR, which shows that replacing 6-isopropoxy with hydrogen dramatically reduces binding, the ethoxy analog is predicted to exhibit ETA affinity orders of magnitude weaker than S-1255. No direct ETA assay data for the target compound is available in the literature.
| Evidence Dimension | ETA receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be >1,000-fold weaker than S-1255 based on SAR |
| Comparator Or Baseline | S-1255: 6-isopropyloxy-2-(benzo[1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid; IC₅₀ = 0.19 nM |
| Quantified Difference | Inferred ≥1,000-fold reduction in ETA affinity; definitive quantitative comparison not available |
| Conditions | In vitro ETA receptor binding assay using [¹²⁵I]endothelin-1; cloned human ETA receptor expressed in CHO cells |
Why This Matters
Researchers seeking ETA antagonism must use the 6-isopropyloxy-2-aryl-substituted scaffold; 6-ethoxy-2H-chromene-3-carboxylic acid is not a viable substitute and should instead be evaluated for distinct target profiles.
- [1] Ishizuka, N.; et al. J. Med. Chem. 2002, 45, 2041–2055. ETA IC₅₀ of S-1255 = 0.19 nM; SAR establishes essential role of 6-isopropyloxy group. View Source
